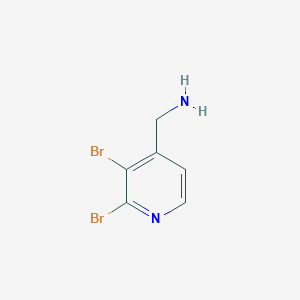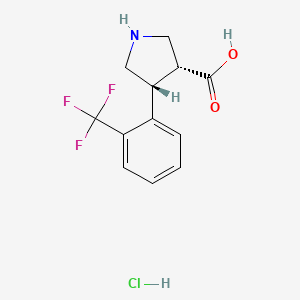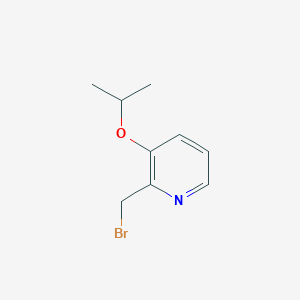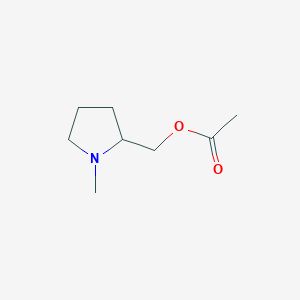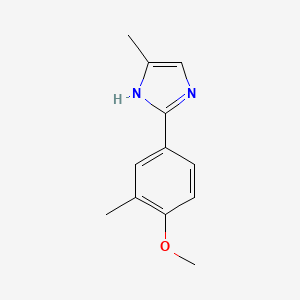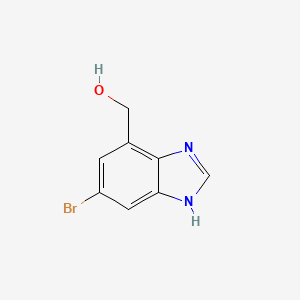
(5-Bromo-7-benzimidazolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-7-benzimidazolyl)methanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of a bromine atom at the 5th position and a hydroxymethyl group at the 7th position of the benzimidazole ring makes this compound a unique and valuable compound for scientific research and industrial applications .
Preparation Methods
The synthesis of (5-Bromo-7-benzimidazolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-1,2-phenylenediamine and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Purification: The product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(5-Bromo-7-benzimidazolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups such as amino, nitro, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
(5-Bromo-7-benzimidazolyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (5-Bromo-7-benzimidazolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. For example, its interaction with DNA can inhibit the replication of viruses and cancer cells, while its binding to enzymes can disrupt metabolic pathways essential for the survival of microorganisms .
Comparison with Similar Compounds
(5-Bromo-7-benzimidazolyl)methanol can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the bromine and hydroxymethyl groups, has a wide range of biological activities but may have different properties and applications.
5-Nitrobenzimidazole: Similar to this compound but with a nitro group instead of a bromine atom, it has distinct chemical and biological properties.
2-Aminobenzimidazole: Another derivative with an amino group at the 2nd position, known for its antimicrobial and anticancer activities
The unique structural features of this compound, such as the bromine and hydroxymethyl groups, contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(6-bromo-1H-benzimidazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3H2,(H,10,11) |
InChI Key |
WKHUQIWKPOJHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1CO)N=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
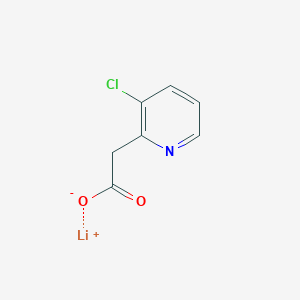
![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
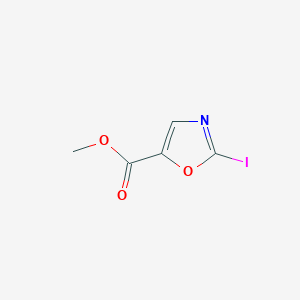
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
